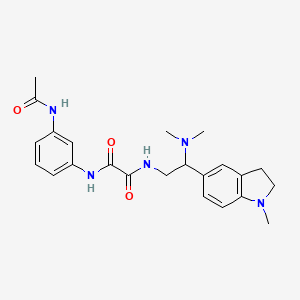
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its molecular structure, characterized by the presence of an oxalamide linkage and dimethylamino group, suggests possible interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry.
- Molecular Formula : C24H31N5O3
- Molecular Weight : 437.5 g/mol
- CAS Number : 922012-35-9
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The dimethylamino group is known to enhance lipophilicity, which may facilitate cellular uptake and interaction with target sites.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of oxalamides can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structural motifs have shown efficacy against a range of bacteria and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Neuroprotective Effects
The presence of the indoline moiety in the structure is associated with neuroprotective effects. Studies indicate that related compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various oxalamide derivatives, this compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxalamide Derivative | MCF-7 | 15 | Induction of apoptosis |
| N1-(3-acetamidophenyl)-N2... | MCF-7 | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial effects of several oxalamide derivatives, including this compound. The compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N1... | Staphylococcus aureus | 32 |
| N1... | Escherichia coli | 64 |
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-15(29)25-18-6-5-7-19(13-18)26-23(31)22(30)24-14-21(27(2)3)16-8-9-20-17(12-16)10-11-28(20)4/h5-9,12-13,21H,10-11,14H2,1-4H3,(H,24,30)(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZVKWIZQZHVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














